2-(Benzoyl-4-fluoroanilino)propanoic acid
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Overview
Description
2-(Benzoyl-4-fluoroanilino)propanoic acid is an organic compound with the molecular formula C16H14FNO3 and a molecular weight of 287.29 g/mol . This compound is characterized by the presence of a benzoyl group, a fluoroaniline moiety, and a propanoic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Benzoyl-4-fluoroanilino)propanoic acid typically involves the reaction of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzanilide, which is then subjected to further reactions to introduce the propanoic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(Benzoyl-4-fluoroanilino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 2-(4-fluoroanilino)propanoic acid.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Benzoyl-4-fluoroanilino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzoyl-4-fluoroanilino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoyl and fluoroaniline groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2-(Benzoyl-4-fluoroanilino)propanoic acid can be compared with other similar compounds, such as:
2-(Benzoyl-4-chloroanilino)propanoic acid: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
2-(Benzoyl-4-methoxyanilino)propanoic acid: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
2-(Benzoyl-4-nitroanilino)propanoic acid: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-(N-benzoyl-4-fluoroanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-11(16(20)21)18(14-9-7-13(17)8-10-14)15(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXIYTNSTJFAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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